molecular formula C23H24N4O3S B15119151 1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one

1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B15119151
M. Wt: 436.5 g/mol
InChI Key: SSBWXRKIMKTJBI-UHFFFAOYSA-N
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Description

1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a complex organic compound that features a unique structure combining a naphthyridine core, a piperidine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multicomponent reactions. One common approach is the Friedländer synthesis, which uses a combination of aromatic aldehydes, 2-aminopyridine, and other reagents under specific conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis and ring expansion reactions are also employed .

Industrial Production Methods

Industrial production of this compound may involve the use of water-soluble catalysts to facilitate the synthesis in an eco-friendly manner. For example, an iridium catalyst can be used to catalyze the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form the naphthyridine core .

Chemical Reactions Analysis

Types of Reactions

1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of 1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The naphthyridine core is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine and indole moieties may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one is unique due to its combination of three distinct moieties, each contributing to its overall biological and chemical properties. This unique structure allows for a wide range of applications and interactions that are not possible with simpler compounds .

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

1-[5-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C23H24N4O3S/c1-16(28)27-14-10-19-15-20(5-7-22(19)27)31(29,30)26-12-8-17(9-13-26)21-6-4-18-3-2-11-24-23(18)25-21/h2-7,11,15,17H,8-10,12-14H2,1H3

InChI Key

SSBWXRKIMKTJBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4

Origin of Product

United States

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